molecular formula C23H22FN3O3 B244140 N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide

Cat. No. B244140
M. Wt: 407.4 g/mol
InChI Key: RENIMDISXIUUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide, also known as TAK-385, is a novel non-peptide antagonist of gonadotropin-releasing hormone (GnRH) receptor. TAK-385 has been extensively studied for its potential application in the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide acts as a competitive antagonist of the GnRH receptor, which is expressed in the pituitary gland. By binding to the GnRH receptor, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide prevents the binding of endogenous GnRH and inhibits the secretion of LH and FSH. This results in a decrease in the production of testosterone and estrogen, which are key hormones involved in the growth and proliferation of hormone-dependent cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been shown to effectively suppress the secretion of LH and FSH in preclinical studies. This results in a decrease in the production of testosterone and estrogen, which are key hormones involved in the growth and proliferation of hormone-dependent cancer cells. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to inhibit the growth of hormone-dependent cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is its high selectivity for the GnRH receptor, which reduces the risk of off-target effects. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to have a long half-life, which allows for less frequent dosing. However, one of the limitations of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is its low solubility, which may limit its use in certain formulations.

Future Directions

There are several future directions for the research and development of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide. One direction is to investigate its potential application in the treatment of other hormone-dependent diseases, such as uterine fibroids and polycystic ovary syndrome. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide in clinical trials.

Synthesis Methods

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide can be synthesized using a multistep process that involves the condensation of 4-acetyl-1-piperazine and 4-nitrobenzenamine to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-nitrobenzamide, which is then reduced to N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-aminobenzamide. The final step involves the reaction of N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-aminobenzamide with 3-fluorophenylboronic acid and 2-furoic acid to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been extensively studied for its potential application in the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis. In preclinical studies, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been shown to effectively suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are key hormones involved in the regulation of the reproductive system. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to inhibit the growth of hormone-dependent cancer cells in vitro and in vivo.

properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-(3-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C23H22FN3O3/c1-16(28)26-11-13-27(14-12-26)20-7-5-19(6-8-20)25-23(29)22-10-9-21(30-22)17-3-2-4-18(24)15-17/h2-10,15H,11-14H2,1H3,(H,25,29)

InChI Key

RENIMDISXIUUBH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.